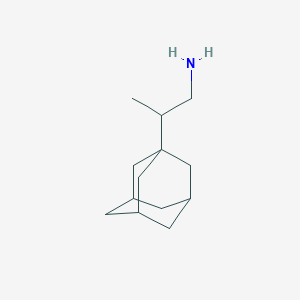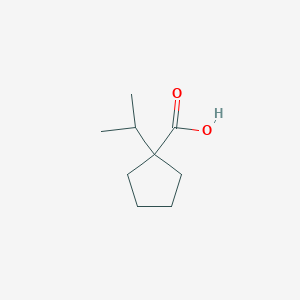
1-Isopropylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with an isopropyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isopropylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopentane derivatives followed by carboxylation. For instance, cyclopentane can be alkylated with isopropyl halides under Friedel-Crafts alkylation conditions using a Lewis acid catalyst such as aluminum chloride. The resulting isopropylcyclopentane can then be oxidized to introduce the carboxylic acid group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes often utilize robust oxidizing agents like potassium permanganate or chromium trioxide to achieve the desired carboxylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or higher carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1-Isopropylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-isopropylcyclopentane-1-carboxylic acid depends on its interactions with molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The isopropyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules.
Comparación Con Compuestos Similares
Cyclopentane-1-carboxylic acid: Lacks the isopropyl group, resulting in different reactivity and applications.
1-Methylcyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric effects and reactivity.
Cyclohexane-1-carboxylic acid: Contains a six-membered ring, which alters its chemical properties and applications.
Uniqueness: 1-Isopropylcyclopentane-1-carboxylic acid is unique due to the presence of both the isopropyl group and the cyclopentane ring, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1-propan-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(8(10)11)5-3-4-6-9/h7H,3-6H2,1-2H3,(H,10,11) |
Clave InChI |
UAFOYVYWSSKWFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)
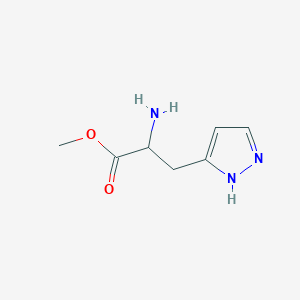

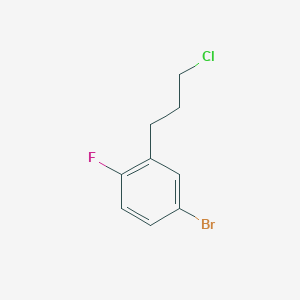
![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)
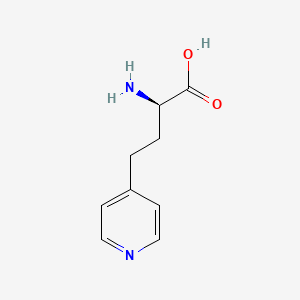
![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)
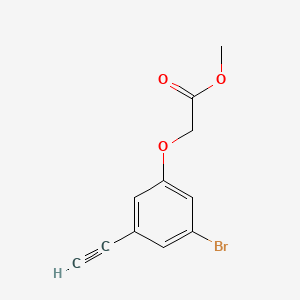
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)

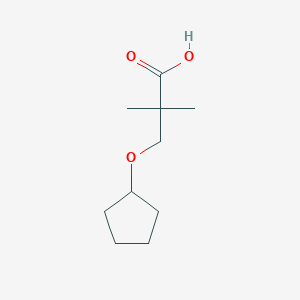
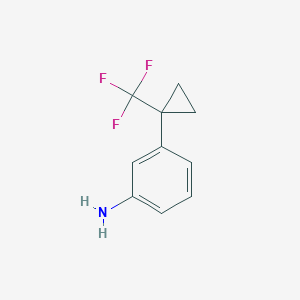
![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)
